molecular formula C6H9N3O B3122274 5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine CAS No. 302842-62-2

5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B3122274
CAS No.: 302842-62-2
M. Wt: 139.16 g/mol
InChI Key: LDDPQJLKSWPWQE-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine (molecular formula: C₇H₁₀N₃O) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a cyclopropylmethyl group at the 5-position and an amine group at the 2-position. This compound has garnered attention in medicinal chemistry due to its role as a key scaffold in the potent AXL kinase inhibitor SLC-391 (also known as SLC-0211) . The cyclopropylmethyl group contributes to its unique steric and electronic properties, enhancing selectivity and binding affinity for kinase targets.

Properties

IUPAC Name

5-(cyclopropylmethyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-6-9-8-5(10-6)3-4-1-2-4/h4H,1-3H2,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDPQJLKSWPWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethyl hydrazine with carbon disulfide, followed by oxidation to form the oxadiazole ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups on the oxadiazole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction can produce various amine derivatives.

Scientific Research Applications

5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms and one oxygen atom. It has a molecular weight of 139.16 g/mol .

IUPAC Name: this compound
InChI: InChI=1S/C6H9N3O/c7-6-9-8-5(10-6)3-4-1-2-4/h4H,1-3H2,(H2,7,9)
InChI Key: LDDPQJLKSWPWQE-UHFFFAOYSA-N
SMILES: C1CC1CC2=NN=C(O2)N
CAS: 302842-62-2

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Biology Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine Explored as a potential therapeutic agent due to its unique structural features and biological activities.
  • Industry Utilized in the development of new materials and chemical processes.

The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may have applications in targeted cancer therapies.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized to form different oxadiazole derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
  • Substitution: The compound can participate in substitution reactions where functional groups on the oxadiazole ring are replaced with other groups. Halogenating agents and nucleophiles are typically employed in substitution reactions.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of 1,3,4-oxadiazol-2-amine derivatives are highly dependent on substituents at the 5-position. Below is a detailed comparison with structurally related compounds:

AXL Kinase Inhibition
  • 5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine: Integral to SLC-391, which exhibits nanomolar inhibitory activity against AXL kinase. The cyclopropylmethyl group balances steric bulk and lipophilicity, optimizing interactions with the kinase’s hydrophobic pocket .
Antimicrobial and Antioxidant Activity
  • 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine (C₈H₆FN₃O): The electron-withdrawing fluorine atom enhances dipole interactions, contributing to antimicrobial activity. However, its potency is lower than derivatives with bulkier substituents .
  • 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine (C₈H₆BrN₃O): The bromine atom’s size and polarizability facilitate halogen bonding, improving interactions with bacterial targets .
Cholinesterase Inhibition
  • N-Dodecyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine (C₂₀H₂₈N₄O₃): The long dodecyl chain enhances lipid solubility, promoting blood-brain barrier penetration for acetylcholinesterase inhibition. The nitro group stabilizes charge-transfer interactions .

Physicochemical Properties

Compound Substituent Molecular Formula Melting Point (°C) Key Physicochemical Notes
5-(Cyclopropylmethyl)-... Cyclopropylmethyl C₇H₁₀N₃O Not reported Moderate lipophilicity; suitable for oral bioavailability
N-Dodecyl-5-(4-nitrophenyl)-... 4-Nitrophenyl, Dodecyl C₂₀H₂₈N₄O₃ 104–130 High molecular weight impacts solubility
5-(3-Fluorophenyl)-... 3-Fluorophenyl C₈H₆FN₃O Not reported Lower molar mass (179.15 g/mol) enhances solubility
5-(Cyclopentylmethyl)-... Cyclopentylmethyl C₈H₁₃N₃O Not reported Increased steric bulk may reduce metabolic stability

Hydrogen Bonding and Structural Interactions

The 1,3,4-oxadiazole core forms critical hydrogen bonds with biological targets:

  • In 5-(4-nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine , the oxadiazole’s N atoms hydrogen bond with Tyr134 and Val135 in GSK-3β, a pattern conserved across analogs .
  • The cyclopropylmethyl group in SLC-391 likely engages in hydrophobic interactions without disrupting hydrogen bonding, a balance less achievable with bulkier substituents .

Key Research Findings

Selectivity in Kinase Inhibition : Cyclopropylmethyl-substituted derivatives exhibit superior selectivity for AXL over related kinases due to optimal steric fit .

Antimicrobial Potency : Electron-withdrawing groups (e.g., -F, -Br) enhance activity against S. aureus and E. coli, but long alkyl chains improve CNS targeting .

Synthetic Efficiency : Photocatalytic methods outperform traditional routes in yield and purity, though protective-group strategies remain necessary for sensitive substituents .

Biological Activity

5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.

Overview of this compound

This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to its unique structural properties. The compound has been studied for various applications in chemistry and biology, particularly as a building block for more complex heterocyclic compounds and potential therapeutic agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that the compound may modulate the activity of these targets, leading to its antimicrobial and anticancer effects. The precise mechanisms remain an area of active investigation.

Antimicrobial Properties

Studies have shown that this compound exhibits promising antimicrobial activity. It has been evaluated against various bacterial strains and fungi. The compound's structural features may enhance its ability to penetrate microbial cell walls and inhibit essential metabolic processes.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth. For instance, it has been identified as a selective AXL kinase inhibitor, which sensitizes leukemic stem cells to chemotherapy agents . This suggests that the compound may have applications in targeted cancer therapies.

Table 1: Summary of Biological Activities

Activity Description References
AntimicrobialExhibits activity against various bacterial strains
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
Mechanism of ActionModulates enzyme/receptor activity

Case Studies

  • Antimicrobial Activity Study : A recent study evaluated the efficacy of this compound against resistant bacterial strains. The results indicated significant inhibition of growth at low concentrations, highlighting its potential as a novel antimicrobial agent.
  • Anticancer Efficacy : In another study focusing on leukemia treatment, the compound was shown to enhance the effectiveness of existing chemotherapy drugs by targeting AXL kinase pathways. This dual-action mechanism presents a promising avenue for developing combination therapies in oncology .

Q & A

Q. What are the standard synthetic routes for 5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine, and how are intermediates characterized?

The synthesis typically involves cyclocondensation reactions. For analogous oxadiazoles, cyclopropanecarboxylic acid derivatives are reacted with thiosemicarbazide or semicarbazide in the presence of POCl₃ at 75°C for 45 minutes, followed by refluxing in water to isolate the product . Intermediates are validated via ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry to confirm functional groups and structural integrity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly cyclopropylmethyl substituents.
  • FTIR : Identifies amine (-NH₂) and oxadiazole ring vibrations (C=N, C-O-C stretches).
  • Mass spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns . Single-crystal X-ray diffraction (SC-XRD) is recommended for absolute structural confirmation, as demonstrated for related oxadiazoles .

Q. How is the biological activity of this compound screened in preliminary assays?

  • Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
  • Antioxidant : DPPH radical scavenging assays to quantify free radical inhibition .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Use factorial design of experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst concentration. For example, a central composite design (CCD) can identify optimal POCl₃ stoichiometry and reflux duration, minimizing trial-and-error approaches . Computational tools (e.g., density functional theory) may predict reaction pathways and transition states to guide experimental optimization .

Q. What computational strategies are used to elucidate the mechanism of action in biological systems?

  • Molecular docking : To predict binding affinities with target proteins (e.g., bacterial dihydrofolate reductase or cancer-related kinases). Software like AutoDock Vina or Schrödinger Suite can model interactions between the oxadiazole core and active sites .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time, evaluating hydrogen bonding and hydrophobic interactions .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions often arise from structural variations (e.g., substituents on the oxadiazole ring) or assay conditions. Strategies include:

  • Meta-analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., fixed cell lines or bacterial strains).
  • Structure-activity relationship (SAR) studies : Systematically modify the cyclopropylmethyl group or oxadiazole substituents to isolate contributing factors .

Q. What advanced analytical methods are employed to study degradation products or metabolic pathways?

  • LC-MS/MS : Identifies metabolites in in vitro/in vivo models.
  • X-ray photoelectron spectroscopy (XPS) : Analyzes surface composition changes during degradation.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability under controlled atmospheres .

Methodological Considerations Table

AspectRecommended MethodsKey References
Synthesis Cyclocondensation with POCl₃, reflux isolation
Characterization NMR, FTIR, SC-XRD
Biological Screening DPPH, MTT, disk diffusion assays
Computational Studies AutoDock Vina, MD simulations
Optimization Factorial DoE, CCD

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
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5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine

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